molecular formula C17H20F3N7O B12227936 4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B12227936
M. Wt: 395.4 g/mol
InChI Key: FCUWTWNCSUGFTD-UHFFFAOYSA-N
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Description

4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine and piperazine rings.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the piperazine and morpholine rings can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is unique due to the combination of its trifluoromethyl group, piperazine ring, and morpholine ring. This combination imparts distinct chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20F3N7O

Molecular Weight

395.4 g/mol

IUPAC Name

4-[2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C17H20F3N7O/c18-17(19,20)13-1-3-21-15(23-13)26-5-7-27(8-6-26)16-22-4-2-14(24-16)25-9-11-28-12-10-25/h1-4H,5-12H2

InChI Key

FCUWTWNCSUGFTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC(=N2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4

Origin of Product

United States

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